![molecular formula C11H14FNO3 B12750643 o-(2-Fluoroethyl)tyrosine CAS No. 854750-33-7](/img/structure/B12750643.png)
o-(2-Fluoroethyl)tyrosine
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Overview
Description
O-(2-Fluoroethyl)tyrosine is a fluorine-18 labeled analogue of the amino acid tyrosine. It is commonly used as a tracer in positron emission tomography (PET) imaging, particularly for brain tumors. This compound is known for its high specificity and favorable in vivo characteristics, making it a valuable tool in medical diagnostics .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-(2-Fluoroethyl)tyrosine can be synthesized using both direct and indirect labeling methods. The direct method involves the nucleophilic radiofluorination of a protected precursor, such as N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester, followed by rapid removal of the protecting group . The indirect method consists of a two-step reaction: fluorination of 1,2-bis(tosyloxy)ethane and fluoroalkylation of unprotected L-tyrosine . Both methods yield high radiochemical purity and efficiency.
Industrial Production Methods: Industrial production of this compound often involves automated synthesis using solid phase extraction (SPE) purification. This method ensures high radiochemical and enantiomeric purity, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: O-(2-Fluoroethyl)tyrosine primarily undergoes nucleophilic substitution reactions during its synthesis. The nucleophilic reaction between fluorine-18 fluoride and a protected tosyl precursor is a key step in its production .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include 1,2-bis(tosyloxy)ethane, N-BOC-(O-(2-tosyloxyethyl))-L-tyrosine methyl ester, and fluorine-18 fluoride. Reaction conditions often involve the use of microwave heating to enhance reaction efficiency .
Major Products: The major product of these reactions is this compound itself, which is then purified using high-performance liquid chromatography (HPLC) or solid phase extraction to achieve high purity .
Scientific Research Applications
Brain Tumor Imaging
O-(2-[18F]fluoroethyl)-L-tyrosine is primarily utilized in the imaging of brain tumors. It has shown superior performance compared to other imaging modalities:
- Tumor Differentiation : Studies indicate that 18F-FET PET is effective in distinguishing between tumor recurrence and radiation necrosis, achieving diagnostic accuracy rates of up to 92% in cases of suspected high-grade gliomas .
- Uptake Patterns : The uptake ratio of 18F-FET in glioblastoma patients is significantly elevated compared to normal brain tissue, with mean ratios reported around 3.15 to 3.33 .
Clinical Case Studies
Several clinical studies have demonstrated the efficacy of 18F-FET:
- Case Study on Incidental Findings : A notable case reported incidental findings of pituitary disease during 18F-FET PET imaging, highlighting its potential beyond primary tumor assessment .
- Dynamic PET Imaging : In a study involving dynamic PET imaging, researchers successfully differentiated between recurrent tumors and radiation-induced changes in patients with prior treatment histories .
Comparative Analysis with Other Tracers
The following table summarizes the comparative effectiveness of O-(2-[18F]fluoroethyl)-L-tyrosine against other common tracers used in brain imaging:
Tracer Type | Uptake in Tumors | Uptake in Inflammation | Diagnostic Accuracy | Notes |
---|---|---|---|---|
O-(2-[18F]fluoroethyl)-L-tyrosine | High | Low | High | Superior for glioma imaging |
2-[18F]FDG | Moderate | High | Moderate | Often conflated with inflammation |
L-[methyl-3H]methionine | Moderate | Moderate | Variable | Less effective for distinguishing recurrence |
Synthesis and Radiopharmacology
The synthesis of O-(2-fluoroethyl)tyrosine involves nucleophilic substitution processes that yield high-purity radiolabeled compounds suitable for clinical use. The production method allows for efficient distribution across medical facilities, enhancing accessibility for PET scans .
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds: Similar compounds to O-(2-Fluoroethyl)tyrosine include L-2-[18F]fluorotyrosine, L-3-[18F]fluoromethyl tyrosine, and O-2-[(2-[18F]fluoroethyl)methylamino]ethyltyrosine .
Uniqueness: This compound is unique due to its high specificity for tumor cells and its favorable in vivo characteristics, such as high stability and low uptake in inflammatory tissues . These properties make it a preferred choice for PET imaging in clinical settings.
Properties
CAS No. |
854750-33-7 |
---|---|
Molecular Formula |
C11H14FNO3 |
Molecular Weight |
227.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-(2-fluoroethoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C11H14FNO3/c12-5-6-16-9-3-1-8(2-4-9)7-10(13)11(14)15/h1-4,10H,5-7,13H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
QZZYPHBVOQMBAT-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OCCF |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OCCF |
Origin of Product |
United States |
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